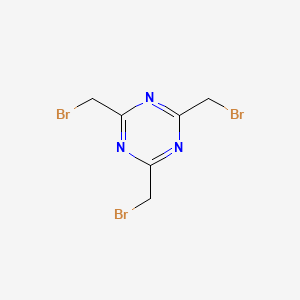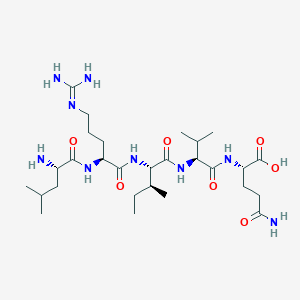
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine is a complex peptide compound with a unique structure that includes multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine typically involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and composition of the peptide. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput techniques to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, potentially altering the compound’s properties.
Reduction: This reaction can reduce disulfide bonds or other oxidized groups within the peptide.
Substitution: This reaction can replace specific functional groups with others, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to preserve the integrity of the peptide structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield thiols or amines.
Scientific Research Applications
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: It is used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine
Uniqueness
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
923929-79-7 |
|---|---|
Molecular Formula |
C28H53N9O7 |
Molecular Weight |
627.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H53N9O7/c1-7-16(6)22(26(42)36-21(15(4)5)25(41)35-19(27(43)44)10-11-20(30)38)37-24(40)18(9-8-12-33-28(31)32)34-23(39)17(29)13-14(2)3/h14-19,21-22H,7-13,29H2,1-6H3,(H2,30,38)(H,34,39)(H,35,41)(H,36,42)(H,37,40)(H,43,44)(H4,31,32,33)/t16-,17-,18-,19-,21-,22-/m0/s1 |
InChI Key |
OVBWXKXHRNIUCH-BLQWBTBKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



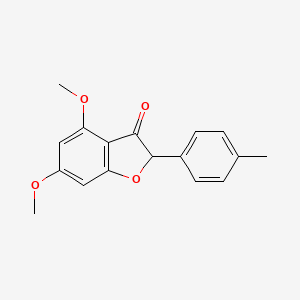
![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
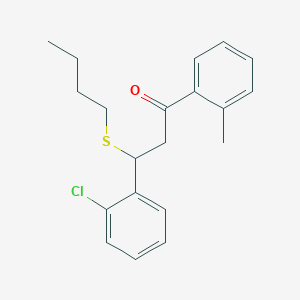
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B14180020.png)

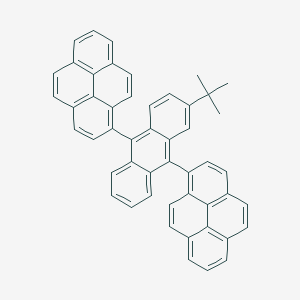
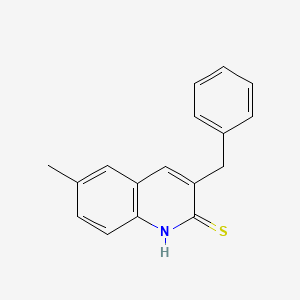
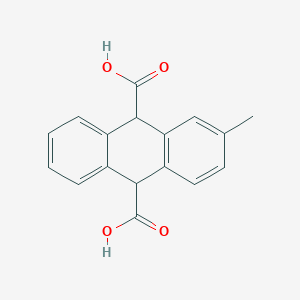

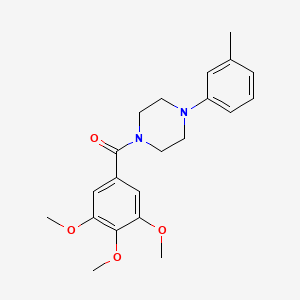
![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
